

Biphenyl-d10 melting point and boiling point

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Compound of Interest

Compound Name: *Biphenyl-d10*

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An In-Depth Technical Guide to the Melting and Boiling Points of **Biphenyl-d10**

Introduction

Biphenyl-d10 ($C_{12}D_{10}$), the fully deuterated analogue of biphenyl, serves as a critical tool for researchers, particularly in analytical and metabolic studies. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantification and as a non-interfering solvent in 1H NMR spectroscopy.[1][2] The substitution of protium (1H) with deuterium (2H or D) introduces subtle yet significant changes to the molecule's physicochemical properties, including its phase transition temperatures. Understanding the precise melting and boiling points of **Biphenyl-d10** is not merely a matter of cataloging physical data; it is fundamental to its effective application in experimental design, ensuring accuracy in sample preparation, analytical instrumentation, and the interpretation of results.

This guide provides an in-depth examination of the melting and boiling points of **Biphenyl-d10**, contrasting them with its non-deuterated counterpart. We will explore the theoretical underpinnings of the isotopic effects on these properties and detail the standard experimental methodologies for their accurate determination, offering a robust framework for scientists in the fields of chemistry and drug development.

Core Physical Properties: A Comparative Analysis

A direct comparison of the physical properties of **Biphenyl-d10** and Biphenyl reveals the tangible impact of deuteration. The increased mass and altered bond energetics resulting from the substitution of ten hydrogen atoms with deuterium manifest as measurable differences in their phase transition temperatures.

Property	Biphenyl-d10	Biphenyl
Melting Point	70-72 °C[3]	69.2 °C[4]
Boiling Point	257 °C[1]	254-256.1 °C[5][6][7]
Molecular Weight	164.27 g/mol [3][8][9][10]	154.21 g/mol [4]
CAS Number	1486-01-7[1][3][9][10]	92-52-4[5][6]

Table 1: Comparative summary of the core physical properties of **Biphenyl-d10** and Biphenyl.

Theoretical Framework: The Isotope Effect on Phase Transitions

The observed elevation in the melting and boiling points of **Biphenyl-d10** is a direct consequence of the kinetic isotope effect. This phenomenon arises from the mass difference between protium and deuterium, which influences molecular vibrations and, consequently, the strength of intermolecular forces.

Impact on Boiling Point

The boiling point of a substance is a measure of the energy required to overcome intermolecular attractive forces in the liquid state. For non-polar aromatic hydrocarbons like biphenyl, the predominant intermolecular interactions are London dispersion forces. The deuteration of biphenyl leads to a higher boiling point due to two contributing factors:

- **Increased Molecular Mass:** **Biphenyl-d10** has a higher molar mass than biphenyl.[11] While this contributes to stronger London dispersion forces, the effect is often secondary to changes in bond polarizability.
- **Zero-Point Energy and Bond Strength:** The most significant factor is rooted in quantum mechanics. The C-D bond has a lower zero-point vibrational energy than a C-H bond. This makes the C-D bond effectively shorter, stronger, and less polarizable. In the context of intermolecular forces, this reduced polarizability leads to slightly stronger van der Waals interactions between molecules. For compounds capable of hydrogen bonding, such as water (H₂O) versus heavy water (D₂O), this effect is far more pronounced, as the O-D bond

forms a significantly stronger hydrogen bond than the O-H bond.[12][13] While biphenyl does not engage in hydrogen bonding, the cumulative effect of ten C-D bonds results in a net increase in intermolecular attraction, necessitating a higher temperature to initiate boiling.[1]

Impact on Melting Point

The melting point is determined by the energy needed to disrupt the crystalline lattice structure of the solid. This is influenced by both the strength of intermolecular forces and the efficiency of molecular packing in the solid state. The slightly higher melting point of **Biphenyl-d10** (70-72 °C) compared to Biphenyl (69.2 °C) suggests that the deuterated molecules pack into a more stable, lower-energy crystal lattice.[3][4] The altered vibrational modes of the C-D bonds can facilitate a more ordered and tightly bound solid-state arrangement, thus requiring more thermal energy to transition into the liquid phase.

Experimental Determination of Phase Transition Points

To ensure the scientific integrity of any study utilizing **Biphenyl-d10**, its physical properties must be verifiable through standardized, self-validating experimental protocols.

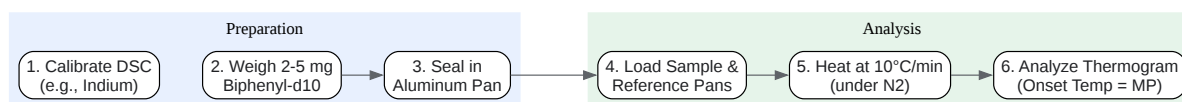
Methodology 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the gold-standard technique for determining the melting point and enthalpy of fusion of a crystalline solid. It operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature as they are heated or cooled at a controlled rate.

Experimental Protocol:

- **Calibration:** Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion (e.g., indium, tin). This step is critical for ensuring temperature and heat flow accuracy.
- **Sample Preparation:** Accurately weigh 2-5 mg of **Biphenyl-d10** into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

- **Reference Pan:** Prepare an identical, empty, and sealed aluminum pan to serve as the reference.
- **Thermal Program:** Place both the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min) from ambient temperature to approximately 100 °C.
- **Data Analysis:** The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is taken as the melting point, while the integrated area of the peak corresponds to the enthalpy of fusion.



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Diagram of the DSC workflow for melting point determination.

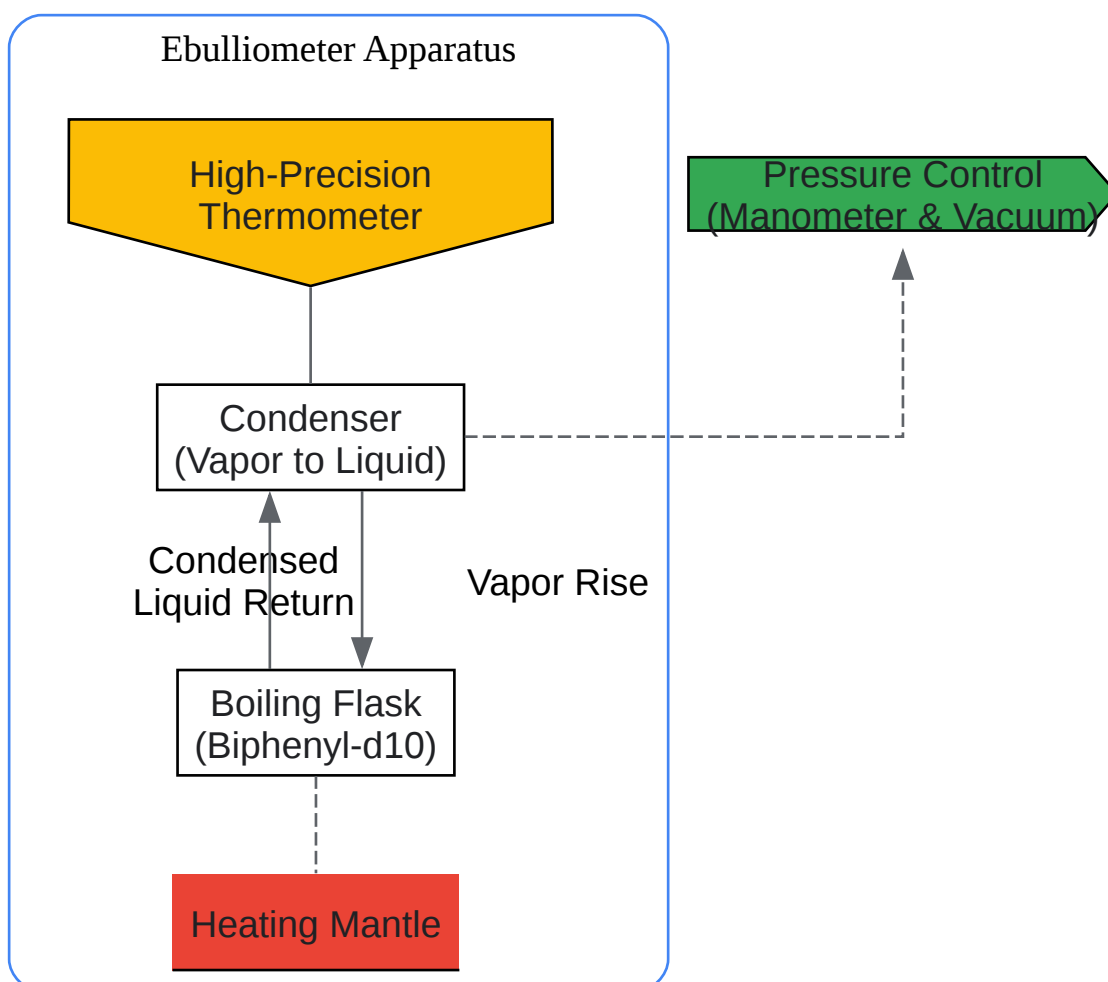
Methodology 2: Boiling Point Determination via Ebulliometry

Ebulliometry provides a precise measurement of a liquid's boiling point at a controlled pressure. The apparatus, an ebulliometer, is designed to achieve a stable equilibrium between the liquid and vapor phases.

Experimental Protocol:

- **Apparatus Setup:** Assemble the ebulliometer, which consists of a boiling flask, a condenser, and a high-precision digital thermometer or platinum resistance thermometer placed in the vapor path. Ensure all glass joints are properly sealed.
- **Pressure Control:** Connect the system to a manometer and a vacuum pump with a fine control valve to maintain a constant, known pressure (typically atmospheric pressure, 760 mmHg, for the normal boiling point).

- **Sample Introduction:** Introduce a sample of **Biphenyl-d10** into the boiling flask along with boiling chips to ensure smooth boiling.
- **Heating:** Gently heat the flask using a heating mantle.
- **Equilibrium Measurement:** As the liquid boils, the vapor will rise, surround the thermometer bulb, and then be returned to the flask by the condenser. Record the temperature when it becomes stable for several minutes. This stable temperature is the boiling point at the measured pressure.
- **Pressure Correction:** If the measurement is not performed at exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using the Clausius-Clapeyron relation or established nomographs.



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Simplified diagram of an ebulliometer for boiling point measurement.

Conclusion

The physical properties of **Biphenyl-d10**, specifically its melting point of 70-72 °C and boiling point of 257 °C, are slightly but significantly elevated compared to its protium-containing counterpart. These differences are not arbitrary but are predictable consequences of the kinetic isotope effect, where the greater mass of deuterium alters bond vibrational energies, leading to stronger intermolecular forces. For researchers, scientists, and drug development professionals, a firm grasp of these principles and the methodologies for their verification is paramount. Accurate knowledge of these phase transition temperatures is essential for the correct handling, purification, and application of **Biphenyl-d10** as a high-fidelity internal standard and analytical reagent, ultimately underpinning the integrity and reproducibility of experimental data.

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